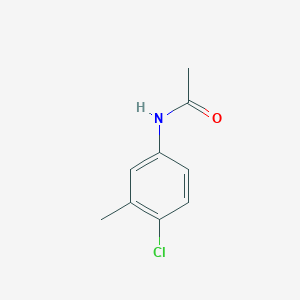
N-(4-chloro-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methylphenyl)acetamide, commonly known as Chloroacetanilide, is an organic compound that belongs to the family of acetanilide derivatives. It is a white crystalline solid that is widely used in scientific research due to its unique properties.
Mecanismo De Acción
Chloroacetanilide inhibits the growth of plants and insects by interfering with the biosynthesis of fatty acids. It acts as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of malonyl-CoA, which inhibits the synthesis of long-chain fatty acids, resulting in the death of the plant or insect.
Efectos Bioquímicos Y Fisiológicos
Chloroacetanilide has been shown to have various biochemical and physiological effects on different organisms. It has been reported to cause DNA damage and inhibit the growth of cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloroacetanilide is a versatile compound that can be used in a wide range of scientific research. Its unique properties make it an ideal starting material for the synthesis of various compounds. However, it is important to note that Chloroacetanilide is toxic and should be handled with care. It can cause skin and eye irritation and should be used in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for the use of Chloroacetanilide in scientific research. It can be used as a starting material for the synthesis of new herbicides and insecticides with improved efficacy and safety. It can also be used in the development of new pharmaceuticals for the treatment of various diseases. Additionally, further research is needed to explore the potential of Chloroacetanilide as an anticancer agent and its mechanism of action in this regard.
Conclusion
In conclusion, Chloroacetanilide is a valuable compound in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in the development of new herbicides, insecticides, and pharmaceuticals. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle Chloroacetanilide with care due to its toxic nature.
Métodos De Síntesis
Chloroacetanilide can be synthesized by the reaction of 4-chloro-m-toluidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Chloroacetanilide as a white crystalline solid with a melting point of 165-167°C.
Aplicaciones Científicas De Investigación
Chloroacetanilide is widely used in scientific research as a starting material for the synthesis of various compounds. It is an important intermediate in the synthesis of herbicides, insecticides, and pharmaceuticals. It is also used as a reagent in the analysis of organic compounds.
Propiedades
Número CAS |
56961-88-7 |
|---|---|
Nombre del producto |
N-(4-chloro-3-methylphenyl)acetamide |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
N-(4-chloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
GQDALRCTGVFMGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



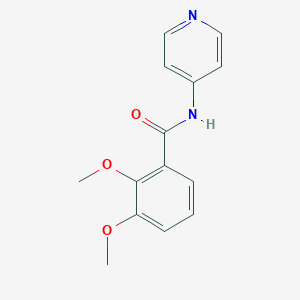
![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)
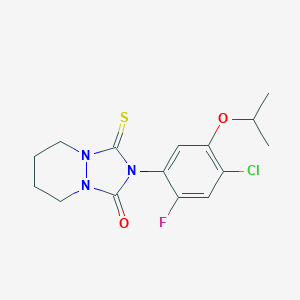
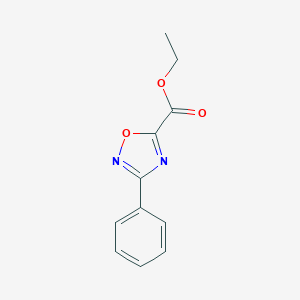
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

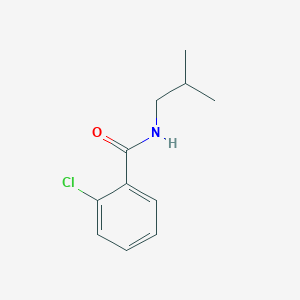
![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)


![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)